molecular formula C12H12N2O3 B12934378 2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid

2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid

Cat. No.: B12934378
M. Wt: 232.23 g/mol
InChI Key: QUCZFXJWKQVZQZ-UHFFFAOYSA-N
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Description

2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C12H12N2O3. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a benzyl group and a hydroxy group on the pyrazole ring, along with an acetic acid moiety, makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the hydroxy group and the acetic acid moiety. The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.

Major Products Formed

    Oxidation: Formation of 2-(1-Benzyl-5-oxo-1H-pyrazol-4-yl)acetic acid.

    Reduction: Formation of 2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)ethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The hydroxy group and the acetic acid moiety can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid: Lacks the hydroxy group, which may affect its biological activity and solubility.

    2-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)acetic acid: Contains a methyl group instead of a hydroxy group, potentially altering its reactivity and interactions with biological targets.

    2-(1-Benzyl-5-chloro-1H-pyrazol-4-yl)acetic acid: The presence of a chloro group can significantly change its chemical properties and biological activity.

Uniqueness

2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both a hydroxy group and an acetic acid moiety on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(2-benzyl-3-oxo-1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C12H12N2O3/c15-11(16)6-10-7-13-14(12(10)17)8-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2,(H,15,16)

InChI Key

QUCZFXJWKQVZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

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